Cas no 91634-11-6 (1-methylindole-5-carbonitrile)

1-methylindole-5-carbonitrile structure
1-methylindole-5-carbonitrile structure
상품 이름:1-methylindole-5-carbonitrile
CAS 번호:91634-11-6
MF:C10H8N2
메가와트:156.183921813965
MDL:MFCD09025840
CID:799978
PubChem ID:11412513

1-methylindole-5-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 1-Methyl-1H-indole-5-carbonitrile
    • 1H-Indole-5-carbonitrile,1-methyl-
    • 1-methylindole-5-carbonitrile
    • 1H-Indole-5-carbonitrile,1-methyl
    • 1-methyl-indole-5-carbonitrile
    • 5-cyano-1-methylindole
    • 5-cyanoindole methyl ester
    • 5-cyano-N-methylindole
    • N-methyl-5-cyanoindole
    • 1-Methyl-1H-indole-5-carbonitrile (ACI)
    • Indole-5-carbonitrile, 1-methyl- (7CI)
    • ALBB-010773
    • A1-01201
    • 1-METHYL-1H-INDOL-5-YL CYANIDE
    • AKOS005172560
    • 1H-Indole-5-carbonitrile, 1-methyl-
    • AS-8588
    • MFCD09025840
    • DTXSID70465001
    • SCHEMBL1779268
    • SY081344
    • J-504891
    • CS-0036610
    • 91634-11-6
    • DYZZFEHAJOLDEX-UHFFFAOYSA-N
    • PB48486
    • STL426863
    • MDL: MFCD09025840
    • 인치: 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3
    • InChIKey: DYZZFEHAJOLDEX-UHFFFAOYSA-N
    • 미소: N#CC1C=C2C=CN(C2=CC=1)C

계산된 속성

  • 정밀분자량: 156.06900
  • 동위원소 질량: 156.068748264g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 215
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.4
  • 토폴로지 분자 극성 표면적: 28.7Ų

실험적 성질

  • 밀도: 1.09
  • 융해점: 72 °C
  • 비등점: 327.8°Cat760mmHg
  • 플래시 포인트: 152°C
  • 굴절률: 1.603
  • PSA: 28.72000
  • LogP: 2.04998

1-methylindole-5-carbonitrile 보안 정보

  • 위험 등급:IRRITANT

1-methylindole-5-carbonitrile 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

1-methylindole-5-carbonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1244-1G
1-methylindole-5-carbonitrile
91634-11-6 97%
1g
¥ 198.00 2023-04-13
TRC
M320960-50mg
1-Methyl-1H-indole-5-carbonitrile
91634-11-6
50mg
$ 50.00 2022-06-04
abcr
AB224777-5 g
1-Methyl-1H-indole-5-carbonitrile, 97%; .
91634-11-6 97%
5 g
€330.80 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M939374-25g
1-Methyl-1H-indole-5-carbonitrile
91634-11-6 98%
25g
¥2,440.80 2022-09-01
Advanced ChemBlocks
L14017-25G
1-Methyl-1H-indole-5-carbonitrile
91634-11-6 97%
25G
$425 2023-09-15
eNovation Chemicals LLC
D572490-5G
1-methyl-1H-indole-5-carbonitrile
91634-11-6 97%
5g
$110 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1244-5G
1-methylindole-5-carbonitrile
91634-11-6 97%
5g
¥ 699.00 2023-04-13
Key Organics Ltd
AS-8588-50MG
1-methyl-1H-indole-5-carbonitrile
91634-11-6 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
AS-8588-100MG
1-methyl-1H-indole-5-carbonitrile
91634-11-6 >90%
100mg
£146.00 2025-02-09
Alichem
A199008154-5g
1-Methyl-1H-indole-5-carbonitrile
91634-11-6 95%
5g
$703.50 2023-08-31

1-methylindole-5-carbonitrile 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
참조
Scalable Electrochemical Aerobic Oxygenation of Indoles to Isatins without Electron Transfer Mediators by Merging with an Oxygen Reduction Reaction
Zhuang, Weihui; et al, Organic Letters, 2022, 24(23), 4229-4233

합성회로 2

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate ,  1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Methanol ;  3 h
참조
Electromagnetic mill promoted mechanochemical palladium-catalyzed solid state cyanation of aryl bromides using non-toxic K4[Fe(CN)6]
Hou, Yanan; et al, Green Chemistry, 2023, 25(6), 2279-2286

합성회로 3

반응 조건
1.1 Reagents: Sodium hydride Catalysts: Potassium iodide Solvents: Dimethylformamide ;  0 °C; 25 - 80 °C
1.2 Solvents: Water
참조
Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors
Gao, Jun; et al, European Journal of Medicinal Chemistry, 2020, 190,

합성회로 4

반응 조건
1.1 Reagents: Potassium carbonate ,  Ceric ammonium nitrate Catalysts: Copper(II) triflate Solvents: Dimethylformamide ;  24 h, 130 °C
참조
Revisiting the synthesis of aryl nitriles: a pivotal role of CAN
Saikia, Rakhee; et al, Organic & Biomolecular Chemistry, 2021, 19(6), 1344-1351

합성회로 5

반응 조건
1.1 Catalysts: Magnesium oxide Solvents: Dimethylformamide ;  30 min, 170 °C
참조
Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agent
Gadge, Sandip T.; et al, RSC Advances, 2014, 4(91), 50271-50276

합성회로 6

반응 조건
1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: 1,10-Phenanthroline ,  Nickel(2+), hexakis(acetonitrile)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ;  24 h, 80 °C
1.2 Reagents: Ethyl acetate
참조
Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C-CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine
Ueda, Yohei; et al, Chemical Science, 2019, 10(4), 994-999

합성회로 7

반응 조건
1.1 Reagents: Zinc oxide (ZnO) ,  Oxygen Catalysts: 2,2′-Bipyridine ,  Bis(acetylacetonato)nickel ,  Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  12 h, 145 °C
참조
Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation Reactions
Yang, Luo ; et al, ACS Catalysis, 2019, 9(4), 3360-3365

합성회로 8

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ;  6 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids with Dimethylmalononitrile
Malapit, Christian A.; et al, Angewandte Chemie, 2016, 55(1), 326-330

합성회로 9

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 5 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Aryldiazonium Salt-Triggered [2 + 2 + 1] Heteroannulation of Indoles by an Arylhydrazone Radical-Relayed 1,5-Hydrogen Atom Transfer
Ouyang, Jun-Yao; et al, Organic Letters, 2023, 25(35), 6549-6554

합성회로 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  reflux
참조
C2-H Arylation of Indoles Catalyzed by Palladium-Containing Metal-Organic-Framework in γ-Valerolactone
Anastasiou, Ioannis; et al, ChemSusChem, 2020, 13(10), 2786-2791

합성회로 11

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: N-Methyl-2-pyrrolidone ;  12 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ;  rt
참조
Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes
Gerber, Roman; et al, Chemistry - A European Journal, 2012, 18(10), 2978-2986

합성회로 12

반응 조건
1.1 Reagents: Butyllithium ,  tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide ,  4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ;  5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
참조
Momentary click nitrile synthesis enabled by an aminoazanium reagent
Xu, Liangxuan; et al, Organic Chemistry Frontiers, 2022, 9(13), 3420-3427

1-methylindole-5-carbonitrile Raw materials

1-methylindole-5-carbonitrile Preparation Products

1-methylindole-5-carbonitrile 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:91634-11-6)1-methylindole-5-carbonitrile
A941145
순결:99%
재다:25g
가격 ($):237.0